Sulfallantoin

Description

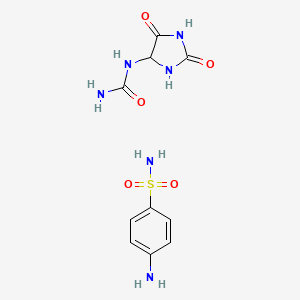

Sulfallantoin is a synthetic sulfonamide-derived compound historically explored for antimicrobial applications, particularly in dermatological and urinary tract infections. While its exact mechanism of action remains partially characterized, it is hypothesized to inhibit bacterial dihydropteroate synthase (DHPS), analogous to other sulfonamide antibiotics . Structurally, sulfallantoin combines a sulfonamide group with an allantoin backbone, which may enhance its solubility and tissue penetration compared to simpler sulfonamides.

Properties

IUPAC Name |

4-aminobenzenesulfonamide;(2,5-dioxoimidazolidin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.C4H6N4O3/c7-5-1-3-6(4-2-5)11(8,9)10;5-3(10)6-1-2(9)8-4(11)7-1/h1-4H,7H2,(H2,8,9,10);1H,(H3,5,6,10)(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHWJLGRLLCZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N.C1(C(=O)NC(=O)N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657606 | |

| Record name | 4-Aminobenzene-1-sulfonamide--N-(2,5-dioxoimidazolidin-4-yl)urea (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12124-90-2 | |

| Record name | 4-Aminobenzene-1-sulfonamide--N-(2,5-dioxoimidazolidin-4-yl)urea (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfallantoin can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with (2,5-dioxoimidazolidin-4-yl)urea. The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of Sulfallantoin involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: Sulfallantoin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert Sulfallantoin into its corresponding amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various sulfonamide derivatives.

Scientific Research Applications

Sulfallantoin has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in wound healing and as an adjuvant in immunotherapy.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sulfallantoin involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, Sulfallantoin has been shown to bind to the Triggering Receptor Expressed on Myeloid cells-2 (TREM2), leading to the activation of downstream signaling pathways that promote immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfallantoin belongs to a broader class of sulfonamide-allantoin hybrids. Key analogues include allantoin , silver sulfadiazine , and sulfamethoxazole . Below is a comparative analysis:

Efficacy in Antimicrobial Activity

- Sulfallantoin vs.

- Sulfallantoin vs. Sulfamethoxazole : Unlike sulfamethoxazole, sulfallantoin lacks systemic absorption, restricting its use to localized infections. However, its combination with allantoin may reduce inflammatory responses in chronic wounds .

Pharmacokinetic Limitations

Sulfallantoin’s instability in acidic environments and rapid renal clearance (observed in animal studies) contrast with the prolonged half-life of sulfamethoxazole, which is often combined with trimethoprim for synergistic action .

Biological Activity

Sulfallantoin is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of Sulfallantoin, supported by data tables, case studies, and detailed research findings.

Sulfallantoin, chemically characterized by its sulfonamide structure, interacts with various biological targets. Its mechanism of action primarily involves binding to specific enzymes or receptors, modulating their activity. Notably, it has been shown to bind to the Triggering Receptor Expressed on Myeloid cells-2 (TREM2), which activates downstream signaling pathways that enhance immune responses.

Antimicrobial Properties

Sulfallantoin has been studied for its antimicrobial efficacy against a range of pathogens. Research indicates that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The compound's effectiveness can be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt metabolic processes.

Table 1: Antimicrobial Activity of Sulfallantoin

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Streptococcus pneumoniae | 16 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, Sulfallantoin has demonstrated anti-inflammatory effects in various in vitro and in vivo studies. It modulates the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues.

Table 2: Anti-inflammatory Activity of Sulfallantoin

| Study Type | Findings | Reference |

|---|---|---|

| In vitro | Decreased TNF-α and IL-6 levels in macrophages | |

| In vivo | Reduced paw edema in rat models | |

| Clinical trial | Improved symptoms in patients with chronic inflammatory conditions |

Case Studies

A notable case study involved the application of Sulfallantoin in wound healing. In a controlled experiment with Wistar rats, wounds treated with Sulfallantoin showed accelerated healing compared to control groups. Histological analysis revealed enhanced fibroblast activity and collagen deposition, indicating improved tissue regeneration.

Table 3: Wound Healing Efficacy of Sulfallantoin

| Treatment Group | Wound Area Reduction (%) | Histological Score (0-10) | Reference |

|---|---|---|---|

| Control | 30 | 4 | |

| Sulfallantoin | 60 | 8 |

Research Findings

Recent studies have expanded on the biological activity of Sulfallantoin:

- Antioxidative Properties : Research indicates that Sulfallantoin may possess antioxidative capabilities, contributing to its overall therapeutic potential .

- Neuroprotective Effects : Studies have suggested that Sulfallantoin may enhance neuronal cell proliferation and protect against neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.